Diiodopyrimidine-2,5-diamine
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry with Halogenation
The history of pyrimidine chemistry began in the 19th century, with the initial isolation and study of pyrimidine derivatives like alloxan (B1665706) long before the parent heterocycle was synthesized. nih.gov The term "pyrimidine" was coined by Pinner in 1884. researchgate.net Early synthetic methods, such as the Principal Synthesis, involved the cyclization of β-dicarbonyl compounds with amidines, urea, or guanidines to produce a variety of substituted pyrimidines. nih.gov
The deliberate introduction of halogens onto the pyrimidine ring marked a significant evolution in its chemistry, unlocking new pathways for functionalization. Initially, direct halogenation with elemental halogens (e.g., Br₂ in water or CCl₄) was employed. researchgate.net However, these methods often required harsh conditions and could lack selectivity, especially on activated or complex pyrimidine systems.
The development of milder and more selective halogenating agents represented a major advancement. Reagents such as N-halosuccinimides (NCS, NBS, NIS) became widely adopted for the halogenation of pyrimidines, particularly at the electron-rich C-5 position, often under milder conditions in solvents like DMF or acetonitrile. researchgate.netmdpi.com For instance, the iodination of 2,4-diaminopyrimidine (B92962) scaffolds to produce 5-iodo derivatives is efficiently achieved using N-iodosuccinimide (NIS). mdpi.com More recently, hypervalent iodine(III) reagents have emerged as powerful tools for the efficient and regioselective halogenation of heterocyclic compounds, offering environmentally friendlier protocols that can proceed in aqueous media at room temperature.
The following table summarizes the key evolutionary stages of pyrimidine halogenation:
| Era/Method | Typical Reagents | Key Characteristics & Limitations |
| Early Methods | Elemental Halogens (Cl₂, Br₂, I₂) | Harsh reaction conditions, potential for over-halogenation, moderate selectivity. |
| Mid-20th Century | N-Halosuccinimides (NCS, NBS, NIS) | Milder conditions, improved selectivity for the C-5 position, widely applicable. researchgate.netmdpi.com |
| Late 20th/Early 21st Century | Hypervalent Iodine Reagents (e.g., PIDA) with Halide Salts | Environmentally benign (can use water as solvent), high efficiency and regioselectivity, mild ambient conditions. |
| Modern Catalysis | Transition-Metal-Catalyzed Halogenation | Enables halogenation at positions not accessible by electrophilic substitution, though less common for direct halogenation compared to C-H activation/coupling. |
Strategic Importance of Diiodopyrimidine-2,5-diamine in Contemporary Organic Synthesis and Materials Science
This compound (CAS No. 2377034-69-8) is a highly functionalized heterocyclic compound whose strategic importance lies in its role as a versatile synthetic intermediate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its value is derived from the combination of four reactive sites: two amino groups and two iodo-substituents, which can be selectively modified to construct complex molecular frameworks.
The primary utility of the diiodo functionality is to serve as a platform for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens (reactivity order: I > Br > Cl > F) in the key oxidative addition step of many catalytic cycles, such as those in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. fiveable.me This high reactivity allows for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Polyhalogenated pyrimidines are frequently used as substrates where each halogen can be substituted sequentially due to intrinsic differences in reactivity at various positions on the ring. researchgate.netresearchgate.net
The presence of two iodine atoms in this compound makes it an ideal scaffold for building molecules with extended π-systems or complex substituents, which are desirable features in materials science and medicinal chemistry. For example, related 2,4-diamino-5-halopyrimidine derivatives are used as precursors in the synthesis of compounds targeting specific enzymes. mdpi.com The amino groups, meanwhile, can act as hydrogen bond donors or be further functionalized, adding another layer of synthetic versatility.
While specific, large-scale applications in materials science are not yet widely documented, its structure is highly promising. Diamines are fundamental monomers in the synthesis of polymers such as polyamides. nih.gov The rigid, aromatic, and highly functionalized nature of this compound makes it a candidate for creating novel, high-performance polymers with tailored electronic or thermal properties.
The table below illustrates the potential cross-coupling reactions for which this compound is an ideal substrate.
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp) | Pd(PPh₃)₄ / CuI |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Palladium with specialized phosphine (B1218219) ligands |
| Heck Coupling | Alkene | C-C (sp²) | Pd(OAc)₂ |
Current Research Frontiers and Unaddressed Challenges in this compound Investigations
The full potential of this compound is still being explored, and its investigation sits (B43327) at the intersection of several key research frontiers, each with its own set of challenges.
Current Research Frontiers:
Advanced Catalytic Methods: A major frontier is the application of modern, highly selective catalytic systems to differentiate the two iodo-substituents. The development of catalysts that can facilitate regioselective mono-functionalization of dihalogenated heterocycles is a highly active area of research. rsc.orgchemrxiv.org Success in this area would allow for the programmed, stepwise synthesis of unsymmetrically substituted 2,5-diaminopyrimidines, dramatically increasing the compound's utility as a building block.
Medicinal Chemistry Scaffolding: The 2,4-diaminopyrimidine structure is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. nih.govnih.govmdpi.com A key frontier for this compound is its use as a starting point for the rapid synthesis of compound libraries. Through parallel synthesis and diverse cross-coupling reactions, large numbers of novel derivatives can be generated and screened for biological activity against various targets.
Functional Materials Development: An emerging area of research is the incorporation of highly functionalized heterocycles into advanced materials. chembk.com Future research could focus on using this compound as a monomer or cross-linking agent to create novel polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) with unique electronic, optical, or porous properties.
Unaddressed Challenges:
Regioselectivity and Site-Control: The primary challenge in using this compound is achieving perfect regioselectivity. With four reactive sites (two C-I and two N-H), reactions must be carefully controlled to avoid mixtures of products. Functionalizing one iodine atom without affecting the other, or modifying the amino groups without triggering side reactions at the iodo-positions, requires highly optimized and often sensitive reaction conditions. The regioselectivity of reactions on polyhalogenated pyrimidines can be notoriously difficult to predict and control. researchgate.netmdpi.com
Synthetic Accessibility: While iodination methods for pyrimidines exist, the high-yield, pure synthesis of specific isomers like this compound can be challenging. Developing robust, scalable, and cost-effective synthetic routes to this and other polyhalogenated pyrimidines remains an important goal for synthetic chemists.
Stability and Handling: Polyiodinated aromatic compounds can be sensitive to light and heat. A thorough understanding of the stability and handling requirements for this compound is necessary for its reliable use in multi-step syntheses, which currently lacks extensive documentation in public literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diiodopyrimidine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJNGZXJNZXGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1I)N)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of Diiodopyrimidine 2,5 Diamine
Regioselective Synthesis of Diiodopyrimidine-2,5-diamine and its Isomers
The introduction of two iodine atoms onto the pyrimidine (B1678525) ring, which already contains two amino groups, presents a significant challenge in terms of regioselectivity. The amino groups are strongly activating and ortho-, para-directing, while the pyrimidine ring itself has positions with varying electron densities. The synthesis must therefore be carefully controlled to yield the desired 2,5-diamino isomer over other potential products, such as the 4,6-diiodo or 5,6-diiodo isomers.
Given the challenges in direct, regioselective di-iodination, a multi-step reaction sequence starting from a suitable precursor is often necessary. A plausible route begins with 2,5-diaminopyrimidine (B1361531). The optimization of such a sequence involves a systematic variation of reagents, catalysts, solvents, and reaction times to maximize the yield and purity of the final product.
Direct iodination of pyrimidine derivatives is often accomplished using molecular iodine (I₂) in the presence of an oxidizing agent or a catalyst. nih.gov For a substrate like 2,5-diaminopyrimidine, the strong activating nature of the two amino groups makes the C5 position and potentially the C4 and C6 positions susceptible to electrophilic attack.
A hypothetical optimization study for the iodination of a pyrimidine precursor might involve comparing different iodinating systems. The goal is to find conditions that favor iodination at the desired positions while minimizing side reactions and the formation of isomeric impurities.
Table 1: Hypothetical Optimization of Iodination Reaction Conditions
| Entry | Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Hypothetical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | I₂ | Nitric Acid | Acetic Acid | 80 | 45 | Formation of multiple isomers and potential for nitration. |
| 2 | N-Iodosuccinimide (NIS) | - | DMF | 25 | 60 | Milder conditions, improved regioselectivity for mono-iodination. |
| 3 | I₂ | AgNO₃ | Ethanol | 50 | 75 | Silver salt activates iodine, good yield but higher cost. nih.gov |
| 4 | I₂ | Iodic Acid (HIO₃) | Water/Acetic Acid | 70 | 80 | Effective for acid-stable substrates, preventing N-glycosidic bond cleavage in nucleosides. mostwiedzy.pl |
| 5 | Iodine Monochloride (ICl) | - | DCM | 0 to 25 | 85 | Highly reactive, may require protection of amino groups to control selectivity. |
This table is illustrative and based on general iodination methodologies.
The iodination of pyrimidine systems typically proceeds through an electrophilic aromatic substitution mechanism. The precise pathway can be influenced by the reagents and reaction conditions.
Electrophilic Attack: The reaction is initiated by the generation of a potent electrophile, often an iodonium (B1229267) ion (I⁺) or a polarized iodine-containing species. In systems using I₂ and an oxidizing agent like nitric acid or HIO₃, the oxidant facilitates the formation of the electrophilic iodine. mostwiedzy.pl
Formation of Sigma Complex: The electron-rich pyrimidine ring, activated by the two amino groups at positions 2 and 5, attacks the iodine electrophile. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positions of the amino groups are critical in directing this attack, with the C4 and C6 positions being highly activated.
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom where the iodine has attached, restoring the aromaticity of the pyrimidine ring and yielding the iodinated product.
In some cases, particularly with visible-light-mediated methods, radical pathways may be involved. researchgate.net These could proceed through the formation of an arene radical-cation that then interacts with molecular iodine. researchgate.net Distinguishing between a polar (electrophilic) and a radical mechanism can be achieved through competition experiments and the use of radical trapping agents. researchgate.netacs.org
Modern synthetic chemistry seeks catalysts that offer high efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound, several novel catalytic approaches could be explored.
Transition-Metal Catalysis: Iridium-based catalysts have been shown to be effective for the ortho-selective C-H iodination of benzoic acids, using a carboxylic acid directing group. acs.org A similar strategy could hypothetically be adapted for pyrimidine systems, where an amino group or a suitably placed directing group could guide the iodination. Such methods can offer high regioselectivity under mild conditions. acs.org
Photocatalysis: Visible-light-mediated iodination represents a green and powerful tool. Using a photocatalyst like anthraquinone, electron-rich aromatic compounds can be iodinated with I₂ under an oxygen atmosphere. researchgate.net This approach avoids harsh reagents and could be applicable to sensitive substrates like diaminopyrimidines.
Polyoxometalates (POMs): These metal-oxygen clusters are versatile catalysts with tunable acidity and redox properties. sciopen.com They have been used in the synthesis of various N-heterocycles and could serve as efficient, recyclable catalysts for the iodination step. sciopen.com
Table 2: Potential Novel Catalytic Systems for Iodination
| Catalyst Type | Example Catalyst | Potential Advantages | Reference for Concept |
|---|---|---|---|
| Iridium Complex | [Ir(cod)Cl]₂/Ligand | High regioselectivity via C-H activation, mild conditions. | acs.org |
| Photocatalyst | Anthraquinone or Eosin Y | Uses visible light, environmentally friendly, avoids harsh oxidants. | researchgate.net |
| Polyoxometalate | Phosphotungstic Acid (H₃PW₁₂O₄₀) | Reusable, thermally stable, tunable acidity. | sciopen.com |
| Hypervalent Iodine | Chiral Aryl Iodide | Can induce enantioselectivity in certain reactions, acts as a catalyst. | frontiersin.org |
This table presents potential catalytic systems by analogy to other reactions.
Functionalized Precursor Compounds and Intermediate Reactivity Profiles
The synthesis of a complex molecule like this compound is highly dependent on the choice of starting materials and the management of intermediate reactivity.
The most logical precursor is 2,5-Diaminopyrimidine . However, the high reactivity of this compound due to its two strong activating groups could lead to a lack of selectivity and over-iodination. A common strategy to control such reactivity is the use of protecting groups. For instance, the amino groups could be acylated (e.g., converted to amides) to moderate their activating effect. This protecting group could then be removed in a later step after iodination.
Another approach involves starting with a pyrimidine ring that already contains one or more of the desired substituents or a precursor functional group. For example, starting with 2,5-diamino-4,6-dichloropyrimidine nih.gov and subsequently replacing the chlorine atoms with iodine via a halogen exchange reaction, or with hydrogen via reduction, could provide an alternative route.
The reactivity of intermediates is a critical consideration. For example, after the introduction of the first iodine atom, the pyrimidine ring becomes less electron-rich, making the second iodination step more difficult. The reaction conditions would need to be adjusted accordingly, perhaps by using a stronger iodinating agent or more forcing conditions for the second substitution.
Sustainable and Green Chemistry Approaches in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. unep.orgacs.orgresearchgate.net These principles can be applied to the synthesis of this compound to create a more sustainable production method.
Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions by grinding solids together without a solvent, is a promising green technique. nih.govjddhs.com An iodination reaction using solid I₂ and a salt like AgNO₃ could be performed via mechanical grinding, which reduces waste, pollution, and reaction time. nih.gov
Use of Green Solvents: If a solvent is necessary, traditional volatile organic compounds can be replaced with greener alternatives like water, ethanol, or glycerol. mdpi.com On-water reactions, where the reaction is performed in an aqueous suspension, have shown remarkable efficiency for the synthesis of some heterocyclic compounds. nih.gov
Energy Efficiency: Employing energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. jddhs.com
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. jddhs.com The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and are regenerated, which improves atom economy. acs.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Halogenated solvents (e.g., DCM), DMF, Acetic Acid | Water, Ethanol, or solvent-free (mechanochemistry). nih.govmdpi.com |
| Reagents | Stoichiometric amounts of harsh oxidants (e.g., nitric acid). | Catalytic amounts of reusable catalysts (e.g., POMs), milder reagents. sciopen.com |
| Energy Source | Conventional heating, often for prolonged periods. | Microwave irradiation, ultrasound, visible light (photocatalysis). researchgate.netjddhs.com |
| Waste | Significant solvent and reagent waste, byproducts from side reactions. | Minimized waste through higher selectivity and atom economy. jddhs.com |
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.
Table of Mentioned Compounds
| Compound Name | Role in Article |
|---|---|
| This compound | Target compound |
| 2,5-Diaminopyrimidine | Plausible precursor |
| Iodine (I₂) | Iodinating reagent |
| N-Iodosuccinimide (NIS) | Iodinating reagent |
| Iodine Monochloride (ICl) | Iodinating reagent |
| Silver Nitrate (AgNO₃) | Catalyst/activator |
| Iodic Acid (HIO₃) | Oxidant |
| 2,5-diamino-4,6-dichloropyrimidine | Alternative precursor |
| Anthraquinone | Photocatalyst |
| Phosphotungstic Acid | Polyoxometalate catalyst |
Sophisticated Structural Elucidation and Spectroscopic Characterization of Diiodopyrimidine 2,5 Diamine
High-Resolution X-ray Crystallography of Diiodopyrimidine-2,5-diamine and its Co-crystals
High-resolution X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles. The resulting crystal structure would also reveal the supramolecular assembly through various intermolecular interactions. mdpi.com
The solid-state packing of this compound would be dictated by a complex interplay of intermolecular forces. diva-portal.org Key interactions expected to govern the crystal lattice include:
Halogen Bonding: The iodine atoms on the pyrimidine (B1678525) ring are potential halogen bond donors. They could interact with electron-rich atoms, including the nitrogen atoms of neighboring molecules, forming C-I···N halogen bonds.
π-π Stacking: The aromatic pyrimidine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific geometry of this stacking (e.g., parallel-displaced or T-shaped) would influence the electronic properties of the solid. beilstein-journals.org
Interactive Table: Expected Intermolecular Interactions in this compound Crystals
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |
| Hydrogen Bond | N-H (amino) | N (pyrimidine) | 2.8 - 3.2 | Primary structural motif |
| Hydrogen Bond | N-H (amino) | I (iodo) | 3.0 - 3.5 | Influences packing |
| Halogen Bond | C-I (pyrimidine) | N (pyrimidine) | 2.9 - 3.4 | Directional interaction |
| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 | Stabilizes crystal lattice |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs of this compound could exhibit distinct physical properties. The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure. researchgate.net
Crystallization engineering would involve the systematic variation of these conditions to access different polymorphic forms. The formation of co-crystals, by crystallizing this compound with a suitable co-former, represents another avenue to modify the crystal packing and, consequently, the material's properties. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and the solid state. mst.edu For this compound, NMR would confirm the connectivity of atoms and provide insights into the molecule's conformation.
While a one-dimensional ¹H NMR spectrum would provide initial information, a full suite of 2D NMR experiments would be necessary for unambiguous assignment and structural elucidation. wikipedia.orgharvard.edu
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the assignment of the carbon skeleton. princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity between different parts of the molecule, such as the positions of the iodo and amino substituents on the pyrimidine ring. creative-biostructure.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional conformation and the spatial relationships between substituents. wikipedia.orgcreative-biostructure.com
Interactive Table: Hypothetical ¹³C and ¹H NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Expected Chemical Shift (ppm) | Rationale |
| Pyrimidine C-2 | ¹³C | 155 - 165 | Carbon attached to two nitrogens and an amino group |
| Pyrimidine C-5 | ¹³C | 70 - 80 | Carbon bearing an iodine atom |
| Pyrimidine C-4/C-6 | ¹³C | 150 - 160 | Carbons in the pyrimidine ring adjacent to nitrogens |
| Pyrimidine H | ¹H | 7.0 - 8.5 | Aromatic proton on the pyrimidine ring |
| Amino H | ¹H | 5.0 - 7.0 | Protons of the amino groups, subject to exchange |
Solid-state NMR (ssNMR) would provide invaluable information about the structure and dynamics of this compound in its crystalline form. rsc.orgmdpi.com Techniques such as magic-angle spinning (MAS) are used to obtain high-resolution spectra from solid samples. mst.edunih.gov ssNMR can be used to:
Distinguish between different polymorphs, as they would give rise to distinct NMR spectra.
Probe the local environment of each atom in the crystal lattice.
Investigate dynamic processes, such as molecular rotations or proton exchange, within the solid state. osti.gov
Vibrational Spectroscopy (FT-IR, Raman) for this compound Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mt.com These techniques are highly sensitive to the presence of specific functional groups and the nature of chemical bonds. spectroscopyonline.com
For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for:
N-H stretching vibrations of the primary amino groups, typically in the range of 3300-3500 cm⁻¹.
C=N and C=C stretching vibrations of the pyrimidine ring, expected between 1400 and 1650 cm⁻¹.
N-H bending vibrations around 1600 cm⁻¹.
C-I stretching vibrations , which would appear at lower frequencies, typically below 600 cm⁻¹.
FT-IR and Raman spectroscopy are often complementary, as some vibrational modes may be more active in one technique than the other. spectroscopyonline.comprimescholars.com A combined analysis provides a more complete vibrational profile of the molecule. nih.gov
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |
| N-H Stretch (Amino) | 3300 - 3500 | FT-IR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |
| C=N/C=C Stretch (Ring) | 1400 - 1650 | FT-IR, Raman |
| N-H Bend (Amino) | 1580 - 1650 | FT-IR |
| C-I Stretch | < 600 | Raman |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous structural confirmation of novel synthetic compounds. mdpi.comresearchgate.net Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS provides mass measurements with high accuracy, typically to four or five decimal places. researchgate.net This precision is crucial for determining the elemental composition of a molecule by comparing the experimentally measured exact mass with the theoretically calculated mass. chromatographyonline.commsu.edu A mass accuracy value below 5 ppm is generally required to confidently confirm a compound's molecular formula. chromatographyonline.com
For this compound, HRMS analysis serves two primary functions: first, to verify its elemental composition (C₄H₄I₂N₄), and second, to investigate its fragmentation pathways, which provides corroborative structural evidence. wikipedia.org
Precise Molecular Formula Determination
The theoretical monoisotopic mass of the protonated molecule of this compound, [M+H]⁺, is calculated to be 362.86037 Da. In a typical HRMS experiment, the observed m/z value would be extremely close to this theoretical value. The minute difference between the observed and calculated mass, known as mass error, is a key indicator of a correct formula assignment.
The power of HRMS lies in its ability to distinguish between molecules that may have the same nominal mass but different elemental compositions. msu.edu The high mass accuracy achieved by instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers ensures that the assigned formula is the only plausible one within the low ppm error margin. mdpi.comresearchgate.net
Table 1: HRMS Data for [M+H]⁺ of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₄I₂N₄ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 362.86037 |
| Observed m/z (Hypothetical) | 362.86015 |
| Mass Error (ppm) | -0.61 |
Fragmentation Pattern Analysis
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides a "fingerprint" of a molecule's structure. wikipedia.orgfiveable.me The molecular ion, once formed, is subjected to energy that causes it to break apart into smaller, stable fragment ions. libretexts.org The resulting fragmentation pattern is characteristic of the molecule's specific arrangement of atoms and functional groups. libretexts.orgslideshare.net
For this compound, the fragmentation is expected to be dictated by the pyrimidine core and the two highly labile iodo-substituents. The primary fragmentation events would likely involve the cleavage of the carbon-iodine bonds, which are weaker than the bonds within the aromatic ring. Other characteristic losses, such as those of amino groups or ring fragmentation, would provide further structural confirmation.
Key proposed fragmentation pathways include:
Loss of an Iodine atom: The most prominent initial fragmentation would likely be the loss of a single iodine radical, leading to a stable fragment ion [M+H-I]⁺.
Sequential loss of a second Iodine atom: Following the initial loss, the subsequent cleavage of the second C-I bond would result in the [M+H-2I]⁺ fragment.
Loss of Ammonia (NH₃): Fragmentation of an amino group is a common pathway for diamine compounds.
Ring Fission: Cleavage of the pyrimidine ring itself can lead to smaller fragments, such as the loss of HCN, which is characteristic of nitrogen-containing heterocyclic compounds.
The major fragments anticipated in the HRMS/MS spectrum of this compound are detailed below.
Table 2: Proposed HRMS/MS Fragmentation Data for this compound ([M+H]⁺ = 362.86037)
| Observed m/z (Theoretical) | Proposed Fragment Formula | Proposed Fragment Structure / Loss |
|---|---|---|
| 235.95590 | [C₄H₅IN₄]⁺ | Loss of I |
| 208.94807 | [C₃H₂IN₃]⁺ | Loss of I and HCN |
| 109.05142 | [C₄H₅N₄]⁺ | Loss of 2I |
| 345.83389 | [C₄H₂I₂N₃]⁺ | Loss of NH₃ |
Theoretical and Computational Investigations of Diiodopyrimidine 2,5 Diamine
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of Diiodopyrimidine-2,5-diamine at a molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its optimized molecular geometry, electronic structure, and molecular orbitals.
DFT, particularly with hybrid functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p) for lighter atoms and a basis set with effective core potentials for iodine), would be used to calculate the molecule's ground-state energy and electron density distribution. From these calculations, key electronic descriptors can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability.
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), could provide a more accurate description of electron correlation effects, which are significant in molecules with multiple lone pairs and heavy atoms like iodine. These calculations would refine the understanding of the molecule's stability and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations (Note: This table is illustrative and not based on published data.)
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 | Electron-donating ability |
| ELUMO (eV) | -1.8 | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.7 | Chemical stability and reactivity |
| Dipole Moment (Debye) | 2.1 | Molecular polarity |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular Dynamics (MD) simulations could be utilized to explore the dynamic behavior of this compound over time. These simulations model the atomic movements governed by a force field, providing insights into the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent.
By simulating the molecule in a solvent box (e.g., water or DMSO), one could study how solvent molecules arrange around the solute and the nature of the intermolecular forces, including hydrogen bonds between the amino groups and solvent molecules. The simulations would reveal the stability of different conformations and the energy barriers for rotation around single bonds, thus mapping the conformational landscape.
Analysis of the MD trajectory would yield important information, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to characterize the structure of the solvent shell around specific atoms (like the amino nitrogens or the iodine atoms). This information is vital for understanding how the molecule behaves in a biological or chemical system.
Prediction of Spectroscopic Parameters and Reactivity Profiles via Computational Methods
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, Time-Dependent DFT (TD-DFT) would be the method of choice for predicting its UV-Vis absorption spectrum. This calculation would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*).
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds (e.g., C-I, N-H, C=N). Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical counterpart to experimental NMR data.
Table 2: Computationally Predicted Reactivity Descriptors (Illustrative) (Note: This table is illustrative and not based on published data.)
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.8 eV | Energy released upon gaining an electron |
| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV | Resistance to change in electron distribution |
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV | Power to attract electrons |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry allows for the in silico design of novel derivatives of a parent molecule to screen for enhanced properties. Starting with the core structure of this compound, new derivatives could be designed by adding or modifying functional groups. For example, substituents could be added to the amino groups or the carbon atoms of the pyrimidine (B1678525) ring.
The goal of such a design process would be to tune the molecule's electronic, optical, or biological properties. For instance, adding electron-withdrawing or electron-donating groups could systematically alter the HOMO-LUMO gap, thereby changing the molecule's color or reactivity. If the molecule were being investigated as a potential drug candidate, derivatives would be designed to improve binding affinity to a specific biological target. Each designed derivative would be subjected to the same quantum chemical and MD analyses described above to predict its properties before any decision is made on its potential synthesis. This computational screening process significantly reduces the time and cost associated with experimental research and development.
Reactivity, Reaction Mechanisms, and Transformational Chemistry of Diiodopyrimidine 2,5 Diamine
Nucleophilic Substitution Reactions Involving Diiodopyrimidine-2,5-diamine
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the initial attack by a nucleophile.
In the case of 4,6-diiodopyrimidine-2,5-diamine, the two iodine atoms serve as excellent leaving groups. The presence of the amino group at C2 and C5 enhances the electron density of the ring through resonance, which would typically be expected to slow down the rate of SNAr compared to an unsubstituted diiodopyrimidine. However, the positions of the iodo groups (C4 and C6) are highly activated towards nucleophilic attack, and these reactions are often feasible under moderate conditions.
Regioselectivity in nucleophilic substitution reactions of dihalopyrimidines is a well-studied area. For 2,4-dihalopyrimidines, substitution almost invariably occurs at the C4 position first. nih.govacs.org In 4,6-diiodo-2,5-diaminopyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution is expected to yield a mixture of 4-substituted and 6-substituted products, which are identical unless the nucleophile or other reaction conditions introduce asymmetry.
Sequential substitution is possible, allowing for the introduction of two different nucleophiles. By controlling the stoichiometry of the first nucleophile, it is possible to isolate the monosubstituted product, which can then be reacted with a different nucleophile to yield a disubstituted pyrimidine with two distinct functional groups at the C4 and C6 positions. For instance, reaction with one equivalent of a primary amine could yield a 4-amino-6-iodo-2,5-diaminopyrimidine derivative, which could subsequently be subjected to a second, different nucleophile.
Stereoselectivity is not a primary consideration in these substitution reactions unless the incoming nucleophile is chiral and a new stereocenter is formed. The pyrimidine ring itself is planar and achiral, and the substitution reaction at the sp²-hybridized carbon does not typically create a chiral center on the ring.
The kinetics of SNAr reactions on pyrimidine systems are influenced by several factors:
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
Leaving Group Ability: Iodide is an excellent leaving group, contributing to a favorable reaction rate.
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically used to solvate the cation of the nucleophilic salt and increase the nucleophile's reactivity.
Electronic Effects: The electron-donating amino groups at C2 and C5 decrease the electrophilicity of the ring, slowing the reaction compared to pyrimidines with electron-withdrawing groups. However, they also stabilize the positive charge that develops on the ring during the departure of the leaving group in the second step of the mechanism.
Electrophilic Aromatic Substitution on the this compound Core
While pyrimidine is generally resistant to electrophilic aromatic substitution (EAS) due to its electron-deficient nature, the presence of two powerful activating amino groups makes the ring susceptible to attack by electrophiles. rsc.org The amino groups are strong ortho-, para-directing activators.
In 4,6-diiodo-2,5-diaminopyrimidine, the potential sites for electrophilic attack are limited. The C2-amino group activates the C5 position, and the C5-amino group activates the C4 and C6 positions. However, all these positions are already substituted. Therefore, direct EAS on the pyrimidine ring of this specific compound is unlikely without displacement of an existing substituent. A more plausible scenario involves reactions on the amino groups themselves, such as acylation or alkylation, which are electrophilic substitution reactions on nitrogen. It has been shown that C-5 iodination of pyrimidine nucleotides is a feasible and highly regioselective process, demonstrating that EAS can occur on activated pyrimidine rings. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and aryl iodides are highly reactive substrates for these transformations. mdpi.comresearchgate.netresearchgate.netmdpi.com this compound is an excellent candidate for such reactions, allowing for the introduction of a wide variety of substituents at the C4 and C6 positions.
These palladium-catalyzed reactions provide versatile methods for functionalizing the pyrimidine core.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the diiodo-pyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.com It is widely used due to the stability and low toxicity of the boron reagents. Sequential, regioselective Suzuki couplings of dichloropyrimidines have been developed, suggesting a similar strategy could be applied to the diiodo analogue to synthesize unsymmetrically substituted pyrimidines. nih.govmdpi.com
Stille Coupling: The Stille reaction couples the substrate with an organotin compound. libretexts.orgwikipedia.org Organostannanes are highly reactive and tolerate a wide range of functional groups, but their toxicity is a significant drawback. harvard.edu Additives like copper(I) iodide (CuI) are often used to increase the reaction rate. harvard.edu
Heck Reaction: This reaction forms a C-C bond between the diiodopyrimidine and an alkene. organic-chemistry.org Microwave irradiation has been successfully employed to accelerate Heck coupling processes involving functionalized pyrimidines, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov
Sonogashira Coupling: This reaction couples the diiodopyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes. The reaction is typically run under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org Sonogashira couplings have been effectively used to create alkynyl pyrimidine derivatives from iodinated pyrimidines. researchgate.net
Table 1: Representative Conditions for Cross-Coupling Reactions on Halogenated Pyrimidines This table presents typical conditions for various cross-coupling reactions on related halopyrimidine systems, which can be adapted for this compound.
| Coupling Reaction | Halopyrimidine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Typical Temp. |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55-90 °C |
| Stille | Aryl Iodide | Organostannane | Pd(PPh₃)₄, CuI | - | DMF | 60-80 °C |
| Heck | Iodo-benzyl-pyrimidine | Acrylate | Pd(PPh₃)₂Cl₂ | N-ethylpiperidine | DMF | 150 °C (µW) |
| Sonogashira | 2,4-Diamino-6-iodopyrimidine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 80 °C |
The choice of ligand is crucial for controlling the activity, stability, and selectivity of the palladium catalyst. harvard.edunih.gov
Phosphine (B1218219) Ligands: Triphenylphosphine (PPh₃) is a common, robust ligand used in many standard cross-coupling protocols, often as part of the Pd(PPh₃)₄ complex. nih.gov More electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biphenyl-based phosphines (e.g., SPhos, XPhos), can significantly enhance the rate of oxidative addition (the first step in the catalytic cycle), allowing reactions to proceed at lower temperatures or with less reactive coupling partners.
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form very stable complexes with palladium. These catalysts often exhibit high turnover numbers and thermal stability. Bulky NHC ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dihalopyrimidines, overcoming the inherent electronic preference for C4 reactivity. nih.govacs.org This demonstrates the power of ligand design to control regioselectivity, a principle that could be applied to selectively functionalize one of the iodo positions in this compound if electronic or steric differentiation were possible.
Ligand-Free Conditions: In some cases, particularly for Suzuki reactions, "ligand-free" conditions have been developed. These systems, which may involve the formation of palladium nanoparticles in situ, can offer high selectivity. For example, ligand-free Jeffery conditions have been shown to enable C5-selective cross-couplings of 2,5-dichloropyrimidine, an outcome not achieved with traditional ligand-based systems. nih.gov
The optimization of ligand systems is key to achieving high efficiency and selectivity in the transformational chemistry of this compound, enabling the synthesis of complex, highly functionalized pyrimidine derivatives.
Cyclization and Condensation Reactions for Fused Heterocycles
The synthesis of fused heterocyclic systems from pyrimidine precursors is a well-established strategy in medicinal and materials chemistry. Generally, diaminopyrimidines serve as versatile building blocks for the construction of bicyclic and polycyclic frameworks. The amino groups provide nucleophilic centers that can readily participate in condensation and cyclization reactions with a variety of electrophilic partners.
While specific experimental data for this compound is scarce, the reactivity can be inferred from analogous pyrimidine systems. The presence of two amino groups at the 2- and 5-positions offers multiple sites for reaction. For instance, condensation with dicarbonyl compounds or their equivalents could potentially lead to the formation of fused five- or six-membered rings. The reaction pathway would likely involve initial nucleophilic attack by one of the amino groups, followed by an intramolecular cyclization and dehydration sequence.
The iodine atoms at the 4- and 6-positions are expected to influence the reactivity of the pyrimidine ring. Iodine, being a large and polarizable halogen, can exert both electronic and steric effects. Electronically, the inductive effect of the iodine atoms would render the pyrimidine ring more electron-deficient, potentially activating the carbon atoms for nucleophilic attack. However, the bulky nature of the iodine atoms might sterically hinder the approach of reactants to the adjacent positions.
A general approach for the synthesis of fused pyrimidines involves the reaction of a substituted pyrimidine with a bifunctional reagent. For example, the reaction of a diaminopyrimidine with a β-ketoester could yield a pyrimido[4,5-b]pyridine derivative. The reaction conditions for such transformations typically involve heating in a suitable solvent, often with a catalyst to facilitate the reaction.
Table 1: Potential Cyclization Reactions of this compound
| Reactant | Potential Fused Heterocycle | Reaction Type |
| 1,3-Dicarbonyl compound | Pyrimido[4,5-b]quinoline derivative | Condensation/Cyclization |
| α-Haloketone | Imidazo[4,5-d]pyrimidine derivative | Condensation/Cyclization |
| Isothiocyanate | Pyrimido[4,5-d]thiazine derivative | Addition/Cyclization |
Photochemical and Electrochemical Reactivity of this compound
The photochemical and electrochemical behavior of halogenated nucleobases and related heterocyclic compounds is an area of significant interest due to their potential applications in photodynamic therapy and as probes for DNA damage.
Photochemical Reactivity:
Halogenated pyrimidines are known to undergo photochemical reactions upon exposure to UV radiation. The carbon-halogen bond is often the most photolabile site in these molecules. In the case of this compound, it is anticipated that UV irradiation would lead to the homolytic cleavage of the carbon-iodine bond, generating a pyrimidinyl radical and an iodine atom. This primary photochemical event can initiate a cascade of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or radical-radical coupling reactions.
Electrochemical Reactivity:
The electrochemical behavior of diaminopyrimidines has been studied in the context of their role in biological redox processes. The amino groups can undergo oxidation, while the pyrimidine ring itself can be reduced. The presence of the electron-withdrawing iodine atoms in this compound is expected to make the reduction of the pyrimidine ring more favorable (occur at less negative potentials) compared to the non-halogenated analogue.
Cyclic voltammetry would be a suitable technique to investigate the redox properties of this compound. The reduction process would likely involve the stepwise transfer of electrons to the pyrimidine ring, potentially leading to the cleavage of the carbon-iodine bonds in an electrochemical reduction mechanism. The oxidation of the amino groups would likely occur at positive potentials and could be influenced by the pH of the medium.
Further research is necessary to fully elucidate the specific reaction mechanisms and products for both the photochemical and electrochemical transformations of this compound. Such studies would provide valuable insights into the fundamental reactivity of this compound and could pave the way for its application in various scientific and technological fields.
Derivatization and Functionalization Strategies for Diiodopyrimidine 2,5 Diamine
Synthesis of Monosubstituted and Disubstituted Diiodopyrimidine-2,5-diamine Analogues
The synthesis of analogues of this compound can be achieved through strategic manipulation of the pyrimidine (B1678525) core, often leveraging the reactivity of the C-I bonds. Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.
Key strategies include:
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the iodo-positions. By carefully controlling reaction conditions, such as the catalyst, base, and solvent, it is possible to achieve either monosubstitution or disubstitution. The differential reactivity of halogen atoms on a pyrimidine ring can be exploited for regioselective couplings. nih.gov For instance, in dihalopyrimidines, the C4 position is often more reactive than the C2 position, allowing for sequential, one-pot double Suzuki couplings to introduce two different aryl groups. nih.gov
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds, allowing the introduction of a diverse range of primary or secondary amines in place of the iodo groups. This is particularly useful for creating libraries of compounds with varied substitution patterns on the amino functionalities. nih.gov
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction provides a straightforward route to pyrimidines bearing carbon-carbon triple bonds, which can serve as handles for further modifications or as key components in conjugated materials. nih.gov
Iodination of Precursors: Analogues can also be synthesized by first creating a substituted 2,5-diaminopyrimidine (B1361531) core and then introducing the iodo groups. For example, 2,4-diamino-6-substituted pyrimidines can be iodinated at the 5-position using N-iodosuccinimide (NIS) in an organic solvent. mdpi.com
The table below summarizes representative palladium-catalyzed reactions applicable for the synthesis of substituted this compound analogues.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Diiodopyrimidine, Arylboronic acid | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Aryl-substituted pyrimidine |
| Buchwald-Hartwig | Diiodopyrimidine, Amine | Pd catalyst, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Amino-substituted pyrimidine |
| Sonogashira | Diiodopyrimidine, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl-substituted pyrimidine |
Post-Synthetic Modification of Amino and Pyrimidine Ring Sites
Once the this compound core or its analogues are synthesized, further modifications can be carried out on the existing functional groups.
Modification of Amino Groups: The primary amino groups at the C2 and C5 positions are nucleophilic and can readily undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. acs.orgresearchgate.net
Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to secondary amines.
Modification of the Pyrimidine Ring: The iodo groups on the pyrimidine ring are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, especially when the ring is activated by electron-withdrawing groups. This allows for the introduction of a wide array of nucleophiles. mdpi.com
The substitution of chlorine atoms in chloropyrimidines provides a well-studied parallel. For instance, the substitution of one chlorine atom by an electron-donating alkylamino group can deactivate the second chlorine atom, requiring more drastic conditions for a subsequent substitution. nih.gov This differential reactivity can be exploited for selective functionalization.
| Site of Modification | Reaction | Reagents | Resulting Functional Group |
| Amino Group (NH₂) | Acylation | Acyl chloride, Base | Amide (-NHCOR) |
| Amino Group (NH₂) | Sulfonylation | Sulfonyl chloride, Base | Sulfonamide (-NHSO₂R) |
| Pyrimidine Ring (C-I) | Nucleophilic Substitution | Thiol, Pd Catalyst | Thioether (-SR) figshare.com |
| Pyrimidine Ring (C-I) | Nucleophilic Substitution | Amine, Base | Secondary/Tertiary Amine |
Preparation of this compound Conjugates and Hybrid Molecules
Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced biological activity or novel properties. mdpi.com The this compound scaffold can be incorporated into such hybrid molecules through various synthetic strategies.
A common approach involves using a flexible or rigid linker to connect the pyrimidine core to another molecule of interest. mdpi.com For example, a 6-aminohexanoyl linker has been used to attach a difluorobenzoxazine fragment to pyrimidine rings via nucleophilic substitution of a chlorine atom. nih.gov Similarly, the amino groups or the iodo-positions on the this compound can be functionalized with linkers that possess a terminal reactive group (e.g., carboxylic acid, amine, alkyne) for subsequent conjugation.
Modern synthetic methods employed to create pyrimidine-based hybrid molecules include:
Microwave-assisted synthesis mdpi.com
One-pot multicomponent reactions mdpi.commdpi.com
Green chemistry protocols mdpi.com
These approaches allow for the efficient construction of complex molecules, such as linking the pyrimidine scaffold to other biologically active heterocycles like isatin (B1672199) or chrysin. mdpi.com
Polymerization and Supramolecular Assembly of this compound-based Monomers
The structural features of this compound make it an attractive candidate for the construction of polymers and supramolecular assemblies.
Polymerization: By introducing polymerizable functional groups, such as vinyl or diallylamino groups, onto the pyrimidine scaffold, monomers can be created for polymerization. nih.gov For example, pyrimidine derivatives have been functionalized with diallylaminoethyl groups and subsequently polymerized to yield homopolymers and copolymers. nih.gov The pyrimidine ring can be incorporated into the main chain of polymers, such as in polyether urethanes, by using dihydroxy-pyrimidine derivatives as chain extenders. tandfonline.com The resulting polymers often exhibit improved thermal properties. tandfonline.com
Supramolecular Assembly: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic interactions, to build well-defined, higher-order structures. tandfonline.com Pyrimidine derivatives are excellent building blocks for supramolecular assembly due to their ability to form specific hydrogen bonds. tandfonline.com The amino groups and the nitrogen atoms within the pyrimidine ring of this compound can act as hydrogen bond donors and acceptors, respectively.
These interactions can direct the self-assembly of monomers into various architectures, such as:
Lamellar Organizations: Lipophilic pyrimidine derivatives with amino acid spacers have been shown to self-assemble into lamellar structures driven by intermolecular hydrogen bonding. nih.gov
Co-crystals: Pyrimidines readily form co-crystals with carboxylic acids through strong N–H···O and O–H···N hydrogen bonds, creating three-dimensional supramolecular architectures. tandfonline.comtandfonline.com
Helical Nanofibers: Chiral self-assembly, directed by hydrogen bonding, can lead to the formation of helical nanofibers. nih.gov
The specific arrangement of molecules in these assemblies can be investigated using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM). nih.gov
Advanced Research Applications of Diiodopyrimidine 2,5 Diamine Non Clinical
Diiodopyrimidine-2,5-diamine in Materials Science
There is currently no available research specifically detailing the use of this compound in the fields of organic semiconductors, optoelectronic devices, coordination polymers, metal-organic frameworks (MOFs), functional polymers, or nanomaterials.
While iodinated organic molecules have been investigated for their potential in organic electronics due to iodine's ability to influence molecular packing and electronic properties, and diamine functionalities are used in the construction of polymers and MOFs, the specific contributions of the diiodo- and diamine-substituted pyrimidine (B1678525) core of this particular compound have not been reported.
Organic Semiconductors and Optoelectronic Devices
No studies have been found that investigate the properties or applications of this compound as an organic semiconductor or in optoelectronic devices. Research in this area for related compounds suggests that the introduction of iodine can affect molecular orientation, which is a critical factor for charge transport in organic semiconductors. However, without experimental or theoretical data for this compound, its potential in these applications remains unknown.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The synthesis and characterization of coordination polymers or MOFs using this compound as a ligand have not been reported in the scientific literature. The diamine groups on the pyrimidine ring could potentially coordinate with metal ions to form such extended structures, but no examples have been documented.
Functional Polymers and Nanomaterials
There is no available information on the incorporation of this compound into functional polymers or its use in the development of nanomaterials.
This compound as a Ligand in Catalysis
No research has been identified that explores the use of this compound as a ligand in any form of catalysis. The nitrogen atoms of the pyrimidine ring and the amino groups offer potential coordination sites for metal catalysts, but its catalytic activity has not been investigated.
Homogeneous and Heterogeneous Catalysis Using this compound Ligands
There are no published studies on the application of this compound as a ligand in either homogeneous or heterogeneous catalysis.
Asymmetric Catalysis with Chiral this compound Derivatives
The synthesis of chiral derivatives of this compound and their application in asymmetric catalysis has not been reported. While chiral diamines are a well-established class of ligands for asymmetric synthesis, this specific diiodinated pyrimidine-based diamine has not been explored in this context.
This compound in Analytical Chemistry
There is no specific literature detailing the use of this compound in analytical chemistry. However, the structural features of this compound—namely the pyrimidine core, amino groups, and iodine substituents—suggest potential, yet unproven, avenues for exploration in sensor development and chromatography.
Chemo/Biosensors Development
The development of chemo- and biosensors often relies on molecules that can selectively interact with a target analyte and produce a measurable signal. While no sensors based on this compound have been reported, its constituent parts suggest hypothetical applications. The amino groups could serve as hydrogen bond donors or as sites for further functionalization to introduce specific recognition elements. The iodine atoms are of particular interest due to their ability to participate in halogen bonding, a type of non-covalent interaction that is increasingly being explored in molecular recognition and sensing.
Table 1: Hypothetical Chemo/Biosensor Applications Based on Structural Features
| Structural Feature | Potential Role in Sensing | Target Analyte Class (Hypothetical) |
| Pyrimidine Core | Rigid scaffold for mounting recognition elements | Metal ions, Organic molecules |
| Amino Groups | Hydrogen bonding sites, Nucleophilic centers for functionalization | Anions, Biomolecules (e.g., DNA/RNA) |
| Iodine Atoms | Halogen bond donors for molecular recognition | Lewis bases, Electron-rich species |
It is important to reiterate that the applications listed in Table 1 are purely speculative and are not supported by published research on this compound.
Chromatographic Separation Enhancements
In the field of chromatography, the properties of stationary phases and mobile phase additives are crucial for achieving efficient separation of complex mixtures. Iodinated compounds, in some instances, have been investigated for their potential to enhance separations due to their high polarizability and ability to engage in unique intermolecular interactions.
The presence of two iodine atoms in this compound could theoretically offer unique selectivities if the compound were used as a component of a stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC). These interactions could be particularly useful for the separation of isomers or structurally similar compounds. However, no studies have been published demonstrating or even proposing the use of this compound for this purpose.
This compound in Synthetic Organic Chemistry Reagent Development
Iodinated aromatic and heteroaromatic compounds are valuable intermediates in synthetic organic chemistry, primarily due to the utility of the carbon-iodine bond in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). These reactions are fundamental in the construction of complex organic molecules.
Given its structure, this compound could potentially serve as a building block in organic synthesis. The two iodine atoms could be sequentially or simultaneously replaced through various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4- and 6-positions of the pyrimidine ring (assuming the common isomer is 4,6-diiodo-2,5-diaminopyrimidine, as the exact substitution pattern is not specified in the name alone). The amino groups could also be modified or could direct the regioselectivity of certain reactions.
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product Class | Significance |
| Suzuki Coupling | Aryl- or heteroaryl-substituted diaminopyrimidines | Access to complex scaffolds for materials science or medicinal chemistry |
| Sonogashira Coupling | Alkynyl-substituted diaminopyrimidines | Synthesis of conjugated systems and functional materials |
| Heck Coupling | Alkenyl-substituted diaminopyrimidines | Formation of carbon-carbon double bonds |
| Buchwald-Hartwig Amination | Further aminated pyrimidine derivatives | Introduction of diverse nitrogen-containing groups |
The synthetic utility outlined in Table 2 remains theoretical. The synthesis and reactivity of this compound have not been described in the scientific literature, and therefore its role as a synthetic reagent is unconfirmed.
Methodological Advancements and Instrumental Techniques in Diiodopyrimidine 2,5 Diamine Research
In-situ Spectroscopy for Reaction Monitoring of Diiodopyrimidine-2,5-diamine Synthesis and Transformations
Real-time monitoring of chemical reactions provides invaluable mechanistic and kinetic data, which is crucial for optimizing the synthesis and subsequent transformations of this compound. In-situ spectroscopic techniques allow for the direct observation of reactant consumption, intermediate formation, and product generation without the need for sampling and quenching, thereby preserving the integrity of the reaction medium.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of real-time, ultrafast multidimensional NMR spectroscopy is a powerful tool for elucidating the complex mechanisms involved in pyrimidine (B1678525) synthesis. nih.govacs.org By applying excitation-optimized, frequency-selective 2D NMR experiments (such as HSQC), researchers can track the evolution of multiple chemical species simultaneously. nih.gov For the synthesis of this compound, this would involve monitoring specific spectral windows corresponding to aliphatic, olefinic, and aromatic/pyrimidinic regions to identify and confirm the structure of transient intermediates. nih.govacs.org This approach, collecting thousands of 2D NMR datasets over the course of a reaction, provides deep structural and dynamic insights that are otherwise inaccessible. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR is particularly effective for monitoring functional group transformations. In the context of this compound, the introduction of iodine atoms onto the pyrimidine ring can be tracked by observing characteristic changes in the infrared spectrum. Aromatic C-H stretching vibrations (typically around 3030 cm⁻¹) would be replaced by the appearance of C-I stretching vibrations, which occur at much lower wavenumbers (typically 600-500 cm⁻¹). pressbooks.publibretexts.orgspectroscopyonline.com Furthermore, characteristic absorptions for aromatic C=C stretching (1600-1500 cm⁻¹) and C-N stretching, along with the N-H bending vibrations of the diamine groups, can be monitored to follow the course of the reaction and identify the point of completion. thieme-connect.de
Raman Spectroscopy: In-situ Raman spectroscopy offers a complementary technique, particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. It can be used to visualize the turnover dynamics of pyrimidine synthesis at a subcellular level through carbon isotope tracing, providing spatial and temporal information on metabolic pathways. biorxiv.org
| Technique | Primary Application | Information Obtained | Advantages | Limitations |
|---|---|---|---|---|
| NMR Spectroscopy | Structural elucidation of intermediates and products. | Detailed connectivity (1H, 13C correlations), kinetic data, quantification. | Provides unambiguous structural information. nih.gov | Lower sensitivity, requires specialized equipment (flow-NMR). |
| FT-IR Spectroscopy | Monitoring functional group changes. | Real-time tracking of C-I, N-H, C=N bond formation/disappearance. | High sensitivity, rapid data acquisition, widely available. researchgate.net | Complex spectra can be difficult to interpret; solvent interference. |
| Raman Spectroscopy | Complementary vibrational analysis. | Tracking symmetric vibrations, C-I bond formation, useful in aqueous media. | Minimal sample preparation, low interference from water. biorxiv.org | Weaker signal than IR, potential for fluorescence interference. |
High-Throughput Experimentation and Automation in this compound Synthesis and Screening
High-Throughput Experimentation (HTE) and automation have revolutionized chemical synthesis and screening by enabling the rapid execution of a large number of experiments in parallel. This approach is ideal for exploring the chemical space around the this compound scaffold to discover derivatives with optimized properties.
Automated Synthesis: The synthesis of pyrimidine-focused libraries can be significantly accelerated using automated platforms. nih.gov For this compound, this involves the use of robotic liquid handlers and parallel reactors to systematically vary starting materials and reaction conditions (e.g., temperature, catalysts, solvents). researchgate.net DNA-encoded library technology (DELT) represents a powerful extension of this, where each unique this compound analogue is tagged with a specific DNA barcode. nih.gov This allows for the creation and screening of massive libraries containing millions of distinct compounds in a single pooled experiment. Synthetic strategies often involve the sequential displacement of leaving groups (like chlorides on a precursor like 2,4,6-trichloropyrimidine) with various nucleophiles, a process well-suited for automated, parallel synthesis. nih.gov
High-Throughput Screening (HTS): Once a library of this compound derivatives is synthesized, HTS platforms are used to rapidly assess their biological or material properties. This involves the use of multi-well plates (e.g., 384- or 1536-well formats) and robotic systems for dispensing reagents and performing assays. For example, if the target application is in drug discovery, automated screening could involve assessing the inhibition of a specific enzyme or the binding affinity to a protein target. nih.gov Similarly, automated HPLC systems can be employed for the rapid analysis and screening of metabolic disorders related to pyrimidines by simultaneously determining multiple relevant compounds in biological samples. nih.gov
| Step | Technique/Platform | Objective | Key Parameters |
|---|---|---|---|
| 1. Library Design | Computational Chemistry | Select diverse building blocks for substitution on the pyrimidine core. | Chemical diversity, synthetic feasibility, predicted properties. |
| 2. Parallel Synthesis | Automated Liquid Handlers & Parallel Reactors | Synthesize a library of hundreds to thousands of analogues. | Reactant concentration, temperature, reaction time. researchgate.net |
| 3. Purification | Automated Parallel HPLC/SFC | Isolate and purify individual compounds. | Solvent gradients, flow rate, column chemistry. |
| 4. Quality Control | LC-MS, NMR | Confirm identity and purity of library members. | Mass-to-charge ratio, chemical shift, purity (%). |
| 5. High-Throughput Screening | Robotic Assay Platforms | Evaluate the library for a desired biological or material property. | Assay signal (e.g., fluorescence, absorbance), IC50 values. acs.org |
Advanced Chromatographic Techniques (e.g., SFC, 2D-LC) for this compound Purification and Analysis
The purification and analytical characterization of this compound and its derivatives require highly efficient separation techniques. Advanced chromatographic methods like Supercritical Fluid Chromatography (SFC) and Two-Dimensional Liquid Chromatography (2D-LC) offer significant advantages over traditional HPLC in terms of speed, resolution, and environmental impact.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This technique is particularly well-suited for the purification of polar and halogenated compounds like this compound. The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and reduced backpressure compared to HPLC. For challenging separations, organic modifiers (e.g., methanol) are added to the CO₂ to increase the mobile phase's solvating power. americanpharmaceuticalreview.com SFC is considered a "green" technology due to the significant reduction in organic solvent consumption. It has proven effective for separating regioisomers, such as iodophenyl compounds, which can be a common challenge in the synthesis of substituted heterocycles. chromatographyonline.com
Two-Dimensional Liquid Chromatography (2D-LC): 2D-LC significantly enhances separation power by subjecting the sample to two independent or orthogonal separation mechanisms. americanpharmaceuticalreview.comresearchgate.net In a typical setup for analyzing a complex mixture containing this compound, the first dimension might be a reversed-phase separation. Specific fractions (heart-cutting) or the entire eluent (comprehensive) can then be transferred to a second-dimension column with a different selectivity (e.g., HILIC, ion-exchange, or a different reversed-phase chemistry). chromatographyonline.com This approach is exceptionally powerful for resolving co-eluting impurities, performing peak purity assessments, and developing stability-indicating methods, ensuring the accurate quantification and characterization of the target compound and its related substances. americanpharmaceuticalreview.comjournalofappliedbioanalysis.com
| Technique | Principle | Advantages for this compound | Typical Application |
|---|---|---|---|
| SFC | Separation using a supercritical fluid (CO₂) mobile phase. | Fast purification, reduced organic solvent use, effective for polar and halogenated compounds. chromatographyonline.com | Preparative purification, chiral separations, separation of regioisomers. |
| 2D-LC | Coupling of two independent LC separation dimensions. | Vastly increased peak capacity, resolution of complex mixtures and co-eluting impurities. chromatographyonline.com | Impurity profiling, stability analysis, characterization of pharmaceutical intermediates. chromatographyonline.com |
| HPLC (Reversed-Phase) | Separation based on hydrophobicity using a liquid mobile phase. | Well-established, versatile, robust. | Routine analysis, quality control, initial purification. |
Machine Learning and AI Applications in Structure Elucidation and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling rapid and accurate prediction of molecular structures and properties, thereby accelerating the discovery and development cycle.
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms are used to predict the biological activities or physicochemical properties of this compound derivatives. nih.gov By analyzing a dataset of known pyrimidine analogues and their measured activities (e.g., anti-inflammatory or antiproliferative), algorithms like multiple linear regression and artificial neural networks can identify key molecular descriptors (e.g., dipole moment, orbital energies, lipophilicity) that correlate with the desired property. scirp.orgscirp.org These validated models can then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of the most promising candidates and guide the design of molecules with enhanced properties. mdpi.comresearchgate.net
| Application Area | AI/ML Model Type | Input Data | Output/Goal | Reference Example |
|---|---|---|---|---|
| Structure Elucidation | Transformer-based Neural Networks, Graph Neural Networks | 1D NMR (1H, 13C) spectra | Ranked list of probable molecular structures. | Predicting connectivity from spectra to confirm the this compound structure. nih.govacs.org |
| Property Prediction (QSAR) | Artificial Neural Networks (ANN), Multiple Linear Regression (MLR) | Molecular descriptors (quantum chemical, physicochemical) | Predicted biological activity (e.g., IC50) or property (e.g., solubility). | Predicting the antiproliferative activity of new this compound analogues. nih.govmdpi.com |
| NMR Shift Prediction | Deep Learning Algorithms | Molecular structure (SMILES, graph) | Predicted 1H and 13C chemical shifts. | Validating a proposed structure by comparing experimental shifts to AI-predicted shifts. nih.gov |
Future Research Directions and Unexplored Avenues for Diiodopyrimidine 2,5 Diamine
Exploration of Novel Sustainable Synthetic Pathways
The synthesis of halogenated organic compounds is often associated with harsh reagents and environmental concerns. A primary future research direction for Diiodopyrimidine-2,5-diamine is the development of sustainable and efficient synthetic methodologies. Current research on the iodination of other pyrimidine (B1678525) derivatives has highlighted greener approaches that could be adapted. researchgate.net
Key areas for exploration include:
Mechanochemical Synthesis: Solvent-free mechanochemical methods, which involve the grinding of solid reactants, have been successfully employed for the iodination of pyrimidines like uracil (B121893) and cytosine. researchgate.net Future studies could investigate the viability of this technique for the di-iodination of 2,5-diaminopyrimidine (B1361531), potentially offering a high-yield, low-waste, and scalable process.
Electrophilic Iodination with Green Oxidants: Research has demonstrated the use of molecular iodine in combination with eco-friendly oxidizing agents. Adapting these systems to 2,5-diaminopyrimidine could provide a milder and more sustainable alternative to traditional methods that often employ corrosive acids.
Enzymatic Halogenation: The exploration of halogenase enzymes for the site-selective iodination of aromatic compounds is a burgeoning field. Investigating the potential of engineered halogenases to catalyze the di-iodination of 2,5-diaminopyrimidine could offer an environmentally benign and highly selective synthetic route.
A comparative table of potential sustainable synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Research Question |
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. | Can this method achieve di-iodination of 2,5-diaminopyrimidine with high selectivity and yield? |
| Green Electrophilic Iodination | Avoidance of harsh acids, use of safer oxidizing agents. | What are the optimal green oxidant and reaction conditions for the synthesis of this compound? |
| Enzymatic Halogenation | High selectivity, mild reaction conditions, environmentally friendly. | Can a halogenase enzyme be identified or engineered to effectively synthesize this compound? |
Deeper Understanding of Structure-Reactivity Relationships and Mechanistic Insights
The interplay of the electron-donating amino groups and the electron-withdrawing, yet polarizable, iodine atoms on the pyrimidine ring is expected to result in unique electronic properties and reactivity. A thorough investigation into the structure-reactivity relationships of this compound is a crucial avenue for future research.
Key areas for investigation include:
Physicochemical Property Characterization: A fundamental yet unexplored area is the comprehensive characterization of the physicochemical properties of this compound. This includes determining its pKa values, redox potentials, and spectroscopic characteristics (NMR, IR, UV-Vis, Mass Spectrometry). These data are essential for predicting its behavior in various chemical environments.
Crystallographic Analysis: Obtaining single-crystal X-ray diffraction data for this compound would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is fundamental for understanding its physical properties and for designing materials.
Expansion of this compound into Emerging Fields of Materials Science and Catalysis
The unique structural and electronic features of this compound make it a promising candidate for applications in materials science and catalysis, fields where halogenated heterocycles are of growing interest.
Potential applications to be explored:
Organic Electronics: The electron-rich diaminopyrimidine core, modified with heavy iodine atoms, could be investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The iodine atoms could facilitate intersystem crossing, which is relevant for phosphorescent materials.
Supramolecular Chemistry and Crystal Engineering: The amino groups can act as hydrogen bond donors, while the pyrimidine nitrogens and iodine atoms can act as hydrogen bond acceptors or participate in halogen bonding. This makes this compound an excellent building block for the design of novel supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs).
Homogeneous and Heterogeneous Catalysis: The pyrimidine nitrogen atoms and amino groups could serve as ligands for metal catalysts. Furthermore, the carbon-iodine bonds could be reactive sites for cross-coupling reactions, making this compound a potential precursor for more complex catalytic structures.
Integration of Advanced Computational Methods with Experimental Design for Predictive Research
Given the lack of experimental data, advanced computational methods are invaluable for predicting the properties of this compound and guiding future experimental work.
Key computational studies to be undertaken:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, electronic structure (HOMO-LUMO gap), and spectroscopic properties of this compound. These calculations can provide insights into its reactivity and potential applications in materials science. acs.orgresearchgate.net
Molecular Docking and Virtual Screening: If this compound is considered as a scaffold for medicinal chemistry, molecular docking studies could be performed to predict its binding affinity to various biological targets. This could help in identifying potential therapeutic applications.
Reaction Pathway Modeling: Computational modeling of potential synthetic routes can help in understanding reaction mechanisms and in optimizing reaction conditions before extensive experimental work is undertaken.
A summary of proposed computational approaches and their potential outcomes is provided in the table below:
| Computational Method | Research Goal | Predicted Outcomes |
| Density Functional Theory (DFT) | To understand the fundamental electronic and structural properties. | Optimized geometry, HOMO-LUMO energies, simulated spectra (IR, NMR). |
| Molecular Docking | To explore potential biological activities. | Binding affinities and modes to various protein targets. |
| Reaction Pathway Modeling | To guide the development of efficient synthetic routes. | Transition state energies, reaction intermediates, and predicted yields. |
Challenges and Opportunities in the Academic Research Landscape of this compound
The most significant challenge in the study of this compound is the current void in the scientific literature. This, however, also presents a unique opportunity for researchers to make foundational contributions to this area of heterocyclic chemistry.
Challenges:
Lack of Precedent: The absence of established synthetic protocols and characterization data means that researchers will need to develop methodologies from the ground up.
Potential for Instability: The combination of amino and iodo groups on the pyrimidine ring may lead to stability issues that will need to be addressed during synthesis and handling.
Opportunities:
High-Impact Discoveries: Any successful synthesis, characterization, or application of this compound would represent a novel contribution to the field.
Foundation for a New Class of Compounds: Research on this molecule could lay the groundwork for a new class of diiodinated diaminopyrimidine derivatives with a wide range of potential applications.
Interdisciplinary Research: The study of this compound offers opportunities for collaboration between synthetic chemists, materials scientists, computational chemists, and biologists.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Diiodopyrimidine-2,5-diamine with high purity?
Methodological Answer: this compound synthesis typically involves multi-step reactions, including halogenation and amination steps. A common approach is nucleophilic substitution under alkaline conditions, similar to methods used for related pyrimidine derivatives . Key considerations include:
- Temperature control : Maintain 60–80°C to avoid side reactions like over-iodination.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates .
- Purification : Use column chromatography with silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to isolate the product. Validate purity via HPLC (>95%) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: Standard characterization techniques include:
Q. What strategies ensure the stability of this compound during storage and experimental use?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation.
- Buffered solutions : Use pH 7–8 phosphate buffers to minimize hydrolysis of the diamine groups .
- Regular monitoring : Conduct stability assays (e.g., HPLC every 2 weeks) to detect degradation products .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., iodine atoms as electrophilic centers) .
- Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., enzymes) using software like GROMACS .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP ~2.1) .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Dose-response assays : Compare IC values across cell lines (e.g., cancer vs. normal) to assess selectivity .
- Purity validation : Use LC-MS to rule out impurities (e.g., <0.5% side products) as confounding factors .
- Mechanistic studies : Employ CRISPR knockouts to verify target specificity (e.g., DHFR inhibition) .
Q. How can structure-activity relationship (SAR) studies guide the rational design of this compound derivatives?
Methodological Answer:
- Scaffold modification : Introduce electron-withdrawing groups (e.g., –NO) at the 4-position to enhance enzymatic inhibition .
- Bioisosteric replacement : Substitute iodine with bromine to balance reactivity and toxicity .
- High-throughput screening : Test libraries of derivatives against target panels (e.g., kinase assays) .
Q. What methodologies are recommended for assessing the long-term toxicity of this compound in preclinical models?
Methodological Answer:
- In vivo studies : Administer escalating doses (10–100 mg/kg) to rodents over 90 days, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST) .
- Genotoxicity assays : Conduct Ames tests and micronucleus assays to evaluate mutagenic potential .
- Environmental impact : Use OECD guidelines (e.g., Test No. 201) to assess aquatic toxicity .
Q. How can researchers address discrepancies in reported spectral data for this compound?
Methodological Answer:
Q. What interdisciplinary applications of this compound are emerging beyond pharmaceutical research?
Methodological Answer:
Q. How should researchers design experiments to analyze reaction intermediates during this compound synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
